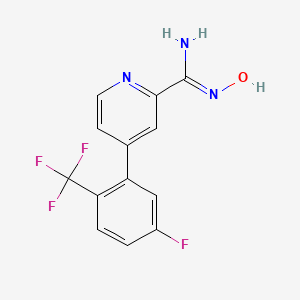
4-(5-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .
Molecular Structure Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .
Chemical Reactions Analysis
The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .
Physical And Chemical Properties Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Compounds featuring pyridine and trifluoromethylphenyl groups have been actively investigated for their therapeutic potentials. For instance, selective inhibitors of the Met kinase superfamily have been developed for cancer treatment, demonstrating the importance of fluorine-substituted phenyl groups and pyridine derivatives in enhancing pharmacological properties (Schroeder et al., 2009). Furthermore, modifications on pyridine moieties, similar to the core structure of interest, have been explored to optimize biological properties, leading to compounds with potential analgesic effects (Ukrainets et al., 2015).
Chemical Synthesis and Materials Science
Research on pyridine and trifluoromethylphenyl derivatives extends into the development of novel synthetic routes and materials. For instance, the synthesis of fluorinated polyamides containing pyridine and sulfone moieties demonstrates the utility of such structures in creating materials with desirable thermal and mechanical properties (Liu et al., 2013). This aligns with efforts to incorporate fluorinated groups into polymers for improved performance.
Organic Synthesis Methodologies
Advancements in organic synthesis techniques have enabled the functionalization of pyridine derivatives, facilitating the introduction of fluorine atoms or trifluoromethyl groups into various molecular frameworks. These methodologies are crucial for the development of compounds with potential pharmaceutical applications, including kinase inhibitors and anticancer agents (Wada et al., 2012). Such synthetic strategies could be pertinent to the synthesis and application of 4-(5-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine and related compounds.
Future Directions
properties
IUPAC Name |
4-[5-fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N3O/c14-8-1-2-10(13(15,16)17)9(6-8)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSHQTZTOFPDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NC=C2)C(=NO)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

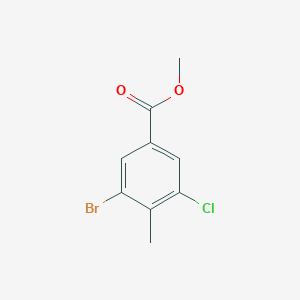
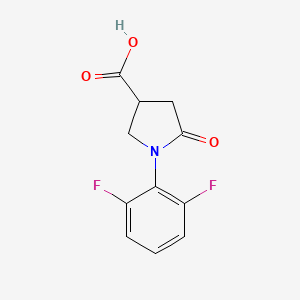
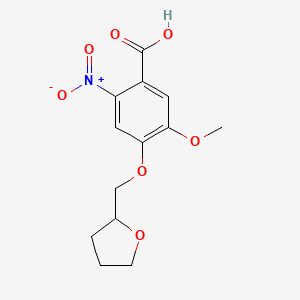
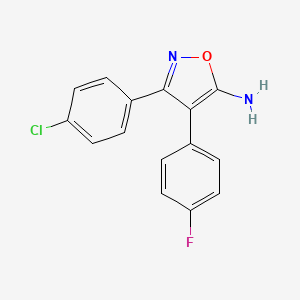
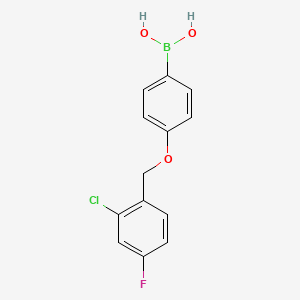
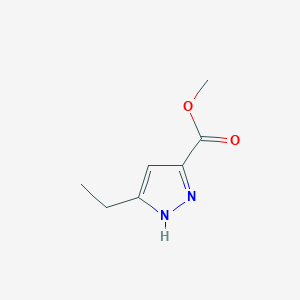
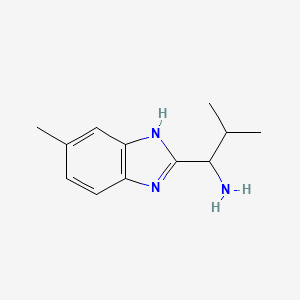
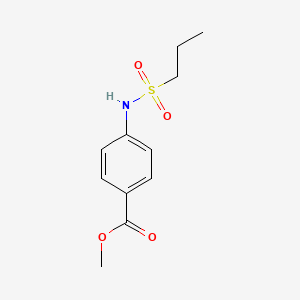
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
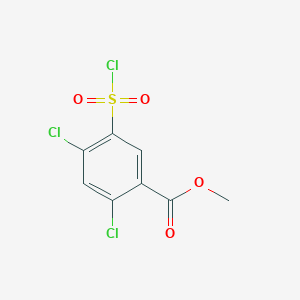
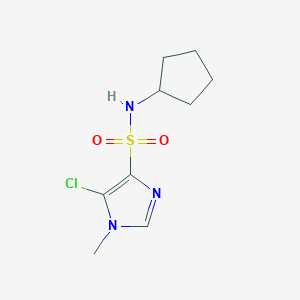
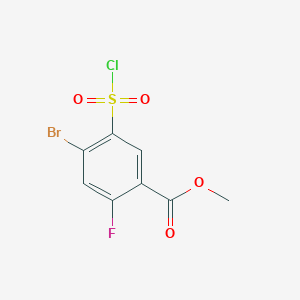
![2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid](/img/structure/B1417772.png)
![4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B1417773.png)